![molecular formula C19H26N4O3 B2603538 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034537-22-7](/img/structure/B2603538.png)
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components including a benzo[d]oxazol-2-yl group, a piperidin-4-yl group, a tetrahydrofuran-2-yl group, and a urea group . These groups are common in medicinal chemistry and could imply potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the urea group, for example, could allow for reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the compound’s solubility would be influenced by the presence of polar groups like the urea group .Scientific Research Applications
Synthesis of 2-Aminobenzoxazoles
This compound is utilized as a reactant in the synthesis of 2-aminobenzoxazoles . The process involves cyclocondensation of aminophenols and amines, typically using tetra-Me orthocarbonate or 1,1-dichlorodiphenoxymethane . This synthesis is crucial for creating compounds that have applications in pharmaceuticals and agrochemicals due to their biological activities.
Formation of C–N Bonds
The compound plays a role in the formation of carbon-nitrogen (C–N) bonds. This is a fundamental process in organic synthesis, which is essential for constructing a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers .
Selective Separation of Thorium and Uranium
In nuclear chemistry, derivatives of benzo[d]oxazol-2-yl have been studied for the selective separation of thorium (Th) and uranium (U). This is particularly relevant for the separation processes in thorium-based molten salt reactors, which are a part of advanced nuclear fuel cycles .
Inhibitors of Chromodomain Proteins
Benzo[d]oxazol-2(3H)-one derivatives have been identified as potent and selective small-molecule inhibitors of chromodomain proteins like CDYL. These proteins play a role in epigenetic regulation, and their inhibition can be significant in the study of gene expression and potential therapeutic applications .
properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c24-18(21-13-15-4-3-11-25-15)20-12-14-7-9-23(10-8-14)19-22-16-5-1-2-6-17(16)26-19/h1-2,5-6,14-15H,3-4,7-13H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLBHVLXLAZVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.